1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid
Description
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid is a complex organic compound that features an indole ring system. Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.C2H2O4/c1-18-6-8-19(9-7-18)11-15(22)12-20-10-14(13-21)16-4-2-3-5-17(16)20;3-1(4)2(5)6/h2-5,10,13,15,22H,6-9,11-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDOVYSHAHFDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of indole derivatives, including 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid, often involves multi-step reactions. One common synthetic route includes the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Indole derivatives, including 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in cell biology and signaling pathways.
Medicine: Investigated for their potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, influencing various biological processes . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid can be compared with other indole derivatives such as:
1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)-1-piperazinyl]propyl derivatives: These compounds have similar structures but different substituents, leading to variations in their biological activities.
Prochlorperazine: A phenothiazine derivative with a similar piperazine moiety, used as an antipsychotic and antiemetic.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
